Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate
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Overview
Description
Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group, an ethynyl group, and a methoxyethoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the benzoate ester can produce benzyl alcohol.
Scientific Research Applications
Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the benzoate ester can undergo hydrolysis to release the active benzyl alcohol. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Similar in structure but lacks the ethynyl and methoxyethoxy groups.
Ethyl 4-ethynylbenzoate: Similar but has an ethyl group instead of a benzyl group.
4-Ethynyl-2-methoxyethoxybenzoic acid: Similar but lacks the benzyl ester group.
Uniqueness
Benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ethynyl and methoxyethoxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
benzyl 4-ethynyl-2-(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-15-9-10-17(18(13-15)22-12-11-21-2)19(20)23-14-16-7-5-4-6-8-16/h1,4-10,13H,11-12,14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSJXVXBWCUIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C#C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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